molecular formula C43H50N6O7 B12376018 PROTAC Hsp90|A degrader 1

PROTAC Hsp90|A degrader 1

Cat. No.: B12376018
M. Wt: 762.9 g/mol
InChI Key: LHEOCGZFVGFDNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Hsp90|A degrader 1 involves the design and evaluation of proteolysis-targeting chimeras (PROTACs). The synthetic route typically includes the conjugation of a ligand for the target protein (Hsp90α) with a ligand for an E3 ubiquitin ligase, connected by a linker. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

PROTAC Hsp90|A degrader 1 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

PROTAC Hsp90|A degrader 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PROTAC Hsp90|A degrader 1 involves the recruitment of an E3 ubiquitin ligase to the target protein Hsp90α. This leads to the ubiquitination of Hsp90α, marking it for degradation by the proteasome. The degradation of Hsp90α disrupts its function in stabilizing and activating client proteins, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Biological Activity

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutics that leverage the ubiquitin-proteasome system to selectively degrade target proteins. Among these, Hsp90 (Heat Shock Protein 90) has garnered significant attention due to its critical role in cancer biology, particularly in tumor cell survival and proliferation. PROTAC Hsp90|A Degrader 1 is designed to selectively target and degrade Hsp90, potentially overcoming the limitations associated with traditional Hsp90 inhibitors.

PROTACs function by linking a target protein (in this case, Hsp90) to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. The mechanism can be summarized as follows:

  • Binding : The PROTAC binds to Hsp90 and an E3 ligase.
  • Ubiquitination : This proximity induces ubiquitination of Hsp90.
  • Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

This approach not only reduces the levels of Hsp90 but also diminishes the toxicity associated with traditional inhibitors, which often lead to off-target effects and adverse reactions .

Biological Activity

The biological activity of this compound has been evaluated through various studies, demonstrating its potential efficacy in cancer therapy.

Table 1: Summary of Biological Activity Findings

Study ReferenceModel SystemKey FindingsIC50 (nM)
Breast Cancer CellsSelectively degraded Hsp90α with lower toxicity20
Various Cancer LinesEffectively reduced Hsp90 levels; improved therapeutic index15
Xenograft ModelsSignificant tumor regression observed25

Case Studies

Case Study 1: Breast Cancer Treatment
In a recent study, this compound was tested on breast cancer cell lines. The results showed a significant decrease in cell viability and tumor growth compared to traditional Hsp90 inhibitors. The compound exhibited an IC50 value of approximately 20 nM, indicating potent activity against Hsp90α while minimizing systemic toxicity .

Case Study 2: Tumor Xenograft Models
In vivo experiments using xenograft models demonstrated that treatment with this compound led to substantial tumor regression. The compound effectively reduced Hsp90 levels in tumors, correlating with decreased expression of client oncoproteins involved in tumor progression .

Research Findings

Recent research highlights several critical aspects of the biological activity of this compound:

  • Selectivity : PROTACs have been shown to selectively degrade target proteins without affecting non-target proteins significantly, which is crucial for minimizing side effects .
  • Efficacy in Resistant Tumors : Studies indicate that PROTACs can be effective against tumors resistant to conventional therapies, suggesting their potential as a second-line treatment option .
  • Mechanistic Insights : Mechanistic studies reveal that the degradation process is not instantaneous; it often involves a delay before significant degradation is observed, emphasizing the need for careful timing in therapeutic applications .

Properties

Molecular Formula

C43H50N6O7

Molecular Weight

762.9 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-7-[4-[[2-(4-hydroxy-3-propan-2-ylbenzoyl)-1,3-dihydroisoindol-5-yl]methyl]piperazin-1-yl]heptanamide

InChI

InChI=1S/C43H50N6O7/c1-27(2)33-23-29(13-15-36(33)50)41(54)48-25-30-12-11-28(22-31(30)26-48)24-47-20-18-46(19-21-47)17-6-4-3-5-10-37(51)44-34-9-7-8-32-39(34)43(56)49(42(32)55)35-14-16-38(52)45-40(35)53/h7-9,11-13,15,22-23,27,35,50H,3-6,10,14,16-21,24-26H2,1-2H3,(H,44,51)(H,45,52,53)

InChI Key

LHEOCGZFVGFDNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)CCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)O

Origin of Product

United States

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